molecular formula C17H21ClN2O2 B5311878 1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone

1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone

Cat. No. B5311878
M. Wt: 320.8 g/mol
InChI Key: FDCFNEZJEVYIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone, also known as CPP or CPP-109, is a synthetic compound that belongs to the class of drugs known as anti-addictive agents. CPP-109 has been the subject of extensive scientific research due to its potential to treat drug addiction and other disorders.

Mechanism of Action

1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109 works by inhibiting the activity of histone deacetylase, which is involved in the regulation of gene expression. By inhibiting this enzyme, 1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109 can alter the expression of genes involved in addiction and reduce the craving for drugs.
Biochemical and physiological effects:
1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the craving for drugs, improve cognitive function, and reduce anxiety and depression. 1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109 has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, 1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109 also has some limitations. It can be difficult to administer in vivo due to its poor solubility, and its effects can be variable depending on the dose and route of administration.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109. One area of interest is the potential use of 1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109 in the treatment of other disorders, such as depression and anxiety. Another area of interest is the development of more effective formulations of 1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109 that can be administered more easily in vivo. Finally, there is interest in exploring the use of 1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109 in combination with other drugs or therapies to enhance its effectiveness.

Synthesis Methods

1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109 is synthesized by reacting 4-chlorobenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyrrolidinone to yield 1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109.

Scientific Research Applications

1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109 has been studied extensively for its potential to treat drug addiction, particularly cocaine and alcohol addiction. It works by inhibiting the activity of an enzyme called histone deacetylase, which is involved in the regulation of gene expression. By inhibiting this enzyme, 1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone-109 can alter the expression of genes involved in addiction and reduce the craving for drugs.

properties

IUPAC Name

1-(4-chlorophenyl)-4-(4-methylpiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2/c1-12-6-8-19(9-7-12)17(22)13-10-16(21)20(11-13)15-4-2-14(18)3-5-15/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCFNEZJEVYIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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